molecular formula C9H9NO4 B195265 5-Ethylpyridine-2,3-dicarboxylic acid CAS No. 102268-15-5

5-Ethylpyridine-2,3-dicarboxylic acid

Cat. No. B195265
M. Wt: 195.17 g/mol
InChI Key: MTAVBTGOXNGCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05098466

Procedure details

The above anhydride is dissolved in THF, and 100 ml of 2M HCl is added. The mixture is stirred and the THF is distilled off. The residue is recrystallized from THF to give 5-ethyl-2,3-pyridinedicarboxylic acid.
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)[N:3]1[CH:8]=[C:7]([CH2:9][CH3:10])[CH2:6][C:5]2[C:11]([O:13][C:14](=[O:15])[C:4]1=2)=[O:12].Cl.C1C[O:21]CC1>>[CH2:9]([C:7]1[CH:6]=[C:5]([C:11]([OH:21])=[O:12])[C:4]([C:14]([OH:13])=[O:15])=[N:3][CH:8]=1)[CH3:10]

Inputs

Step One
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(N1C2=C(CC(=C1)CC)C(=O)OC2=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the THF is distilled off
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from THF

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.